2-Fluoro-3-methylpyridine

Catalog No.
S706689
CAS No.
2369-18-8
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-3-methylpyridine

CAS Number

2369-18-8

Product Name

2-Fluoro-3-methylpyridine

IUPAC Name

2-fluoro-3-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

PHGXUFPYCAWEHK-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)F

Synonyms

2-Fluoro-3-methylpyridine; NSC 51591

Canonical SMILES

CC1=C(N=CC=C1)F

The exact mass of the compound 2-Fluoro-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51591. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-3-methylpyridine, also known as 2-fluoro-3-picoline, is a functionalized heterocyclic compound widely used as a synthetic intermediate in the development of agrochemicals and pharmaceuticals. The specific positioning of the fluorine atom at the C2 position and the methyl group at the C3 position provides a distinct combination of steric and electronic properties. This arrangement is critical for directing the regioselectivity of subsequent chemical transformations and for modulating the biological activity and metabolic stability of target molecules.

Substituting 2-Fluoro-3-methylpyridine with a seemingly similar analog, such as an isomer (e.g., 2-fluoro-5-methylpyridine) or a different halide (e.g., 2-chloro-3-methylpyridine), can lead to significant failures in synthesis and performance. The precise 2,3-substitution pattern dictates the outcome of regioselective reactions like directed ortho-metalation, where an isomer would yield an entirely different constitutional isomer of the desired product. Furthermore, replacing fluorine with chlorine fundamentally alters C-X bond reactivity in cross-coupling reactions, impacting catalyst selection, reaction conditions, and the potential for sequential, site-selective functionalization. These differences make such compounds distinct, non-interchangeable precursors where substitution will compromise reaction pathways and final product identity.

Enables Predictable Regioselectivity in Directed ortho-Metalation (DoM)

The 2-fluoro substituent acts as a weak but effective directing metalation group (DMG), guiding lithiation specifically to the C4 position. In studies of 2-fluoropyridines, deprotonation with lithium diisopropylamide (LDA) at -78 °C occurs exclusively at the position ortho to the fluorine atom. This contrasts with 3-methylpyridine, which lacks a strong DMG and would produce a mixture of products, and isomers like 3-fluoro-2-methylpyridine, which would direct metalation to a different position on the ring.

Evidence DimensionPosition of Lithiation
Target Compound DataExclusively at C4 (ortho to fluorine)
Comparator Or Baseline3-Methylpyridine (unsubstituted analog) or isomeric fluoromethylpyridines
Quantified DifferenceHigh to exclusive regioselectivity vs. low selectivity or different regioisomers
ConditionsDirected ortho-Metalation using LDA or similar hindered bases at low temperature (-78 °C) in THF.

This predictable regioselectivity is critical for procurement in multi-step syntheses, as it ensures the formation of a single, desired isomer, avoiding costly and difficult purification of byproducts.

Precursor for High-Activity Agrochemicals Requiring the 2-Fluoro-3-pyridyl Moiety

The 2-fluoro-3-pyridyl structural motif is a key component in a class of modern succinate dehydrogenase inhibitor (SDHI) fungicides. Synthetic routes for these agrochemicals specifically utilize precursors like 2-fluoropyridine-3-boronic acid (derived from 2-fluoro-3-methylpyridine) in Suzuki-Miyaura cross-coupling reactions to construct the final active ingredient. Substitution with a non-fluorinated analog like 3-methylpyridine or an isomer would disrupt the electronic and conformational properties essential for high binding affinity to the target enzyme, leading to a loss of fungicidal activity.

Evidence DimensionSuitability as a precursor for SDHI fungicides
Target Compound DataServes as a direct precursor to the required 2-fluoro-3-pyridyl moiety for high biological activity.
Comparator Or Baseline3-Methylpyridine or other isomers
Quantified DifferenceRequired for bioactivity vs. inactive or significantly less active analog
ConditionsMulti-step synthesis of phenyl-pyridine carboxamide fungicides via Suzuki-Miyaura coupling.

For buyers in the agrochemical sector, procuring the correct fluorinated isomer is non-negotiable, as it is a direct and specified precursor for high-value, patented active ingredients.

Differential Reactivity in C-X Bond Activation for Sequential Cross-Coupling

The carbon-fluorine (C-F) bond is significantly stronger and less reactive in standard palladium-catalyzed cross-coupling reactions than carbon-chlorine (C-Cl) or carbon-bromine (C-Br) bonds. This differential reactivity allows 2-Fluoro-3-methylpyridine to be used in selective synthetic strategies. For example, on a molecule containing both a C-F and a C-Cl bond, the C-Cl bond can be selectively functionalized using standard Pd catalysts, leaving the C-F bond intact for a subsequent, different transformation using specialized catalysts (e.g., Nickel-based) that can activate the C-F bond. Using 2-Chloro-3-methylpyridine would preclude this type of selective, sequential functionalization.

Evidence DimensionReactivity in Cross-Coupling
Target Compound DataC-F bond is largely inert to standard Pd catalysts, requires specific Ni or other specialized catalysts for activation.
Comparator Or Baseline2-Chloro-3-methylpyridine (C-Cl bond)
Quantified DifferenceAllows for orthogonal reactivity; C-Cl is reactive under conditions where C-F is not.
ConditionsPalladium-catalyzed Suzuki or Buchwald-Hartwig vs. Nickel-catalyzed C-F activation.

This property enables more efficient and elegant synthetic routes to complex, polysubstituted pyridines by avoiding the need for additional protection-deprotection steps, a key consideration for process optimization and cost management.

Regio-defined Synthesis of Polysubstituted Pyridine APIs

For the synthesis of active pharmaceutical ingredients (APIs) or complex molecules where precise substitution at the C4 position of a 2,3-disubstituted pyridine is required. The compound's predictable behavior in directed ortho-metalation ensures high-yield production of the correct regioisomer, minimizing downstream purification costs and maximizing process efficiency.

Feedstock for Next-Generation SDHI Fungicide Development

As a key starting material in the discovery and process development of novel fungicides that rely on the 2-fluoro-3-pyridyl pharmacophore. Its use is essential for building molecules with high potency and desired metabolic profiles, making it a critical raw material for agrochemical R&D and manufacturing.

Platform for Complex Synthesis via Sequential Cross-Coupling

In synthetic routes that require the sequential, site-selective introduction of different functionalities onto a pyridine ring. The inertness of the C-F bond under conditions that activate C-Cl or C-Br bonds allows this compound to be used in advanced, multi-step synthetic plans that build molecular complexity in a controlled manner.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2369-18-8

Wikipedia

2-Fluoro-3-methylpyridine

Dates

Last modified: 08-15-2023

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